molecular formula C14H17FN2 B1440140 ([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine CAS No. 1177362-11-6

([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine

Cat. No.: B1440140
CAS No.: 1177362-11-6
M. Wt: 232.3 g/mol
InChI Key: NTEQAOGVUWNMRD-UHFFFAOYSA-N
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Description

([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine: is an organic compound characterized by a pyrrole ring substituted with a 3-fluoro-4-methylphenyl group and a 2,5-dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Substitution Reactions: The 3-fluoro-4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction, followed by reduction to the corresponding alkyl group.

    Methylation: The 2,5-dimethyl groups can be introduced through alkylation reactions using methyl iodide and a strong base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the fluoro group, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro-substituted aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Due to its unique structure, the compound can serve as a lead molecule in the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which ([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine exerts its effects involves interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity. The fluoro and methyl groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Uniqueness: ([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine stands out due to its specific substitution pattern on the pyrrole ring, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Biological Activity

The compound ([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine , with CAS number 1177362-11-6, is a novel small molecule that has garnered attention for its potential biological activities, particularly in the context of immunotherapy and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.

  • Molecular Formula : C14H17FN2
  • Molecular Weight : 232.30 g/mol
  • Structure : The compound features a pyrrole ring substituted with a fluorinated phenyl group and a dimethyl group, which may influence its biological interactions.

The primary biological activity of this compound is linked to its role as an inhibitor of the PD-1/PD-L1 pathway. This pathway is crucial in regulating immune responses, particularly in cancer immunotherapy.

PD-1/PD-L1 Pathway Inhibition

Research indicates that the compound can disrupt the interaction between PD-1 and PD-L1, which is pivotal for immune evasion by tumors. By inhibiting this interaction, the compound potentially enhances T-cell activation and proliferation against cancer cells .

Biological Activity Data

Activity Observation Reference
Inhibition of PD-L1 Compounds similar to this have shown effective inhibition ,
T-cell Activation Enhanced T-cell activity observed in vitro
Tumor Growth Inhibition Potential reduction in tumor size in preclinical models

Case Studies

Several studies have investigated compounds structurally related to this compound, providing insights into its potential therapeutic applications:

  • Study on PD-L1 Inhibitors :
    • A study focused on identifying novel small molecule inhibitors targeting PD-L1 demonstrated that compounds with similar structural motifs effectively inhibited PD-L1 dimerization, leading to increased immune response against tumors .
  • Preclinical Trials :
    • In preclinical models, analogs of this compound showed promising results in reducing tumor growth and enhancing overall survival rates when combined with traditional therapies .
  • Mechanistic Insights :
    • Research utilizing molecular docking simulations indicated that the compound binds effectively within the hydrophobic channels of the PD-L1 protein, blocking its interaction with PD-1 .

Properties

IUPAC Name

[1-(3-fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2/c1-9-4-5-13(7-14(9)15)17-10(2)6-12(8-16)11(17)3/h4-7H,8,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEQAOGVUWNMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)CN)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine
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([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine
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([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine
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([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine
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([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine

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